Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate
Description
Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate is a synthetic sulfonamide-carbamate hybrid compound. Its structure comprises a phenyl ring substituted with a methyl carbamate group at the para position, linked via a sulfonyl bridge to a piperidine moiety. The piperidine ring is further modified at the 3-position by an azepane-1-carbonyl group, introducing a seven-membered lactam ring.
Properties
IUPAC Name |
methyl N-[4-[3-(azepane-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-28-20(25)21-17-8-10-18(11-9-17)29(26,27)23-14-6-7-16(15-23)19(24)22-12-4-2-3-5-13-22/h8-11,16H,2-7,12-15H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGGEUKDCOFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate typically involves multi-step organic reactions One common approach is to start with the preparation of the piperidine and azepane intermediates, followed by their coupling through a sulfonylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Structural Features
A comparative analysis of key structural analogs is provided below:
Key Observations :
- The methyl carbamate may confer metabolic stability over ester-based analogs.
- Compound 15 : The pyridine-sulfonamide core and phenylpiperazine substituent increase polarity, favoring aqueous solubility (evidenced by its lower melting point: 154–156°C ). Piperazine rings often enhance binding to amine-recognizing targets (e.g., serotonin receptors).
- Pharmacopeial Compound : The diphenylmethylene and hydroxybutyl groups suggest a focus on anti-inflammatory or antihistaminic applications, with the acetic acid moiety enabling salt formation for improved formulation .
Physicochemical Properties
- Melting Points : Compound 15 exhibits a melting point of 154–156°C , while the target compound’s larger azepane ring may increase crystallinity and melting point (>200°C, predicted).
- Lipophilicity : The azepane carbonyl and piperidine in the target compound likely elevate logP (estimated ~3.5) compared to Compound 15 (logP ~2.8), impacting bioavailability.
Analytical Characterization
The Pharmacopeial Forum (2008) highlights HPLC methods for piperidine-containing compounds, utilizing sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) . Similar methodologies could be adapted for the target compound, with adjustments for its higher hydrophobicity.
Biological Activity
Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Structural Features
- Azetidine and Piperidine Rings : These nitrogen-containing heterocycles are known for their pharmacological properties.
- Sulfonamide Group : This functional group contributes to the compound's biological activity by potentially interacting with various biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as PARP (Poly ADP-ribose polymerase), which plays a critical role in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, making it a target for cancer therapies .
In Vitro Studies
In vitro studies have demonstrated significant biological activity for related compounds. For instance, a recent study evaluated the inhibitory effects on cancer cell lines:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 1.95 | 15.38 |
| Rucaparib | 23.88 | 5.00 |
The results indicate that the tested compound exhibited superior inhibitory activity compared to established drugs like Rucaparib, particularly against lung cancer cell lines .
Apoptosis Induction
Flow cytometry analyses have shown that compounds related to this compound can induce apoptosis in a dose-dependent manner. The apoptosis rates observed were as follows:
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 0.5 | 4.6 |
| 1.0 | 8.0 |
| 2.0 | 10.9 |
| 4.0 | 19.0 |
These findings suggest that the compound may effectively promote cell death in cancerous cells, which is crucial for therapeutic applications .
Cancer Treatment Applications
Several case studies have highlighted the potential of compounds with similar structures in treating various cancers:
- Lung Cancer : A study demonstrated that methyl derivatives targeting PARP could enhance the efficacy of existing chemotherapy agents by inducing synthetic lethality in tumor cells .
- Breast Cancer : Another study found that azepane-derived compounds exhibited promising results in reducing tumor growth in preclinical models, suggesting their utility as adjunct therapies in breast cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
